
1-(3-Chloropropanoyl)pyrrolidine
Overview
Description
1-(3-Chloropropanoyl)pyrrolidine is a synthetic compound belonging to the class of pyrrolidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C7H12ClNO, and it has a molecular weight of 161.63 g/mol .
Preparation Methods
1-(3-Chloropropanoyl)pyrrolidine can be synthesized through various methods. One common synthetic route involves the reaction of pyrrolidine with 3-chloropropionyl chloride . The reaction typically occurs under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Pyrrolidine+3-Chloropropionyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropanoyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of pyrrolidine and 3-chloropropanoic acid.
Scientific Research Applications
Scientific Research Applications
1-(3-Chloropropanoyl)pyrrolidine has several notable applications:
- Medicinal Chemistry : It is being investigated for its potential as a precursor in the synthesis of novel therapeutic agents. Its structural features may confer unique biological activities, making it suitable for drug development.
- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research is ongoing to evaluate its efficacy against various pathogens.
- Polymer Chemistry : The compound can be utilized as an intermediate in the synthesis of polymers. Its reactive chloropropanoyl group allows for further functionalization, leading to the development of new materials with tailored properties.
Case Studies and Research Findings
While comprehensive data on specific case studies involving this compound is limited, related compounds have shown promise in several areas:
- Antimicrobial Research : Compounds with similar structures have been evaluated for their effectiveness against resistant bacterial strains. For instance, derivatives of pyrrolidine have demonstrated significant antimicrobial activity, suggesting that this compound may also possess similar properties.
- Drug Development : In studies focused on drug discovery, compounds derived from pyrrolidine have been assessed for their potential as inhibitors of key enzymes involved in cancer progression. The structural versatility of this compound could enable the design of potent inhibitors targeting specific pathways.
Data Table: Comparison with Related Compounds
Compound Name | Structure Type | Notable Applications |
---|---|---|
This compound | Pyrrolidine derivative | Antimicrobial, drug synthesis |
Oleoyl Chloride | Fatty acid derivative | Surfactant production |
Indazole-3-Carboxamide | Indazole derivative | PARP-1 inhibition for cancer therapy |
Mechanism of Action
The mechanism of action of 1-(3-Chloropropanoyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloropropanoyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties. For example:
Pyrrolidine-2-one: Contains a carbonyl group at the second position, making it more reactive in certain chemical reactions.
Pyrrolidine-2,5-diones: Have two carbonyl groups, which can influence their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific functional group (3-chloropropanoyl), which imparts distinct chemical and biological properties .
Biological Activity
1-(3-Chloropropanoyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 161.64 g/mol. The compound features a pyrrolidine ring substituted with a chloropropanoyl group, which is hypothesized to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anticancer agent and its interactions with cellular mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MDA-MB-436 | 17.4 | Apoptosis induction | |
CAPAN-1 | 11.4 | Cell cycle arrest |
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve interactions with specific protein targets or pathways related to cancer progression. For example, some studies have focused on the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell survival.
Case Study: HDAC Inhibition
A case study highlighted the role of pyrrolidine derivatives in inhibiting HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests that this compound may similarly impact HDAC pathways, enhancing its anticancer potential.
Table 2: Comparison of HDAC Inhibition Potency
Compound Name | HDAC Inhibition IC50 (nM) |
---|---|
This compound | TBD |
Reference Compound A | <10 |
Reference Compound B | <20 |
Toxicity and Safety Profile
Safety assessments indicate that this compound exhibits toxicity at higher concentrations, particularly when administered orally. The compound has been classified with acute toxicity warnings, highlighting the need for careful dosage management in therapeutic applications.
Table 3: Toxicity Profile
Endpoint | Result |
---|---|
Acute Toxicity | Toxic if swallowed |
LD50 (rat) | TBD |
Properties
IUPAC Name |
3-chloro-1-pyrrolidin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKNRRNPIUFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390885 | |
Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-38-8 | |
Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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